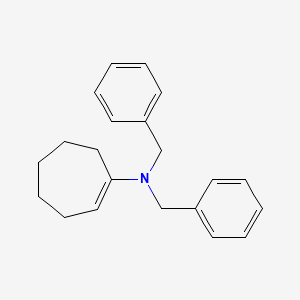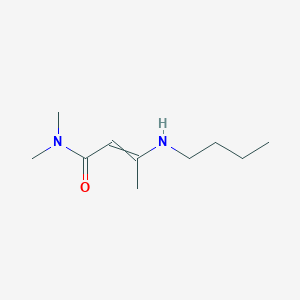
3-(Butylamino)-N,N-dimethylbut-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Butylamino)-N,N-dimethylbut-2-enamide is an organic compound with a unique structure that includes a butylamino group and a dimethylbut-2-enamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butylamino)-N,N-dimethylbut-2-enamide typically involves the reaction of butylamine with N,N-dimethylbut-2-enamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high efficiency. Industrial methods may also incorporate purification steps, such as distillation or crystallization, to obtain the compound in its pure form.
化学反应分析
Types of Reactions
3-(Butylamino)-N,N-dimethylbut-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The butylamino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups.
科学研究应用
3-(Butylamino)-N,N-dimethylbut-2-enamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including its effects on cellular processes and enzyme activity.
Medicine: Research explores its potential as a drug candidate for treating various diseases, leveraging its unique chemical properties.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its functional groups that can be modified for specific applications.
作用机制
The mechanism of action of 3-(Butylamino)-N,N-dimethylbut-2-enamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to active sites, altering the activity of these targets and modulating biochemical pathways. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or materials science.
相似化合物的比较
Similar Compounds
3-(Butylamino)-N,N-dimethylbut-2-enamide: shares similarities with other amides and amines, such as N,N-dimethylbut-2-enamide and butylamine derivatives.
N,N-Dimethylbut-2-enamide: Similar in structure but lacks the butylamino group.
Butylamine: Contains the butylamino group but lacks the amide functionality.
Uniqueness
The uniqueness of this compound lies in its combined functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
属性
CAS 编号 |
827574-12-9 |
|---|---|
分子式 |
C10H20N2O |
分子量 |
184.28 g/mol |
IUPAC 名称 |
3-(butylamino)-N,N-dimethylbut-2-enamide |
InChI |
InChI=1S/C10H20N2O/c1-5-6-7-11-9(2)8-10(13)12(3)4/h8,11H,5-7H2,1-4H3 |
InChI 键 |
CFCYTXQGBJSYEF-UHFFFAOYSA-N |
规范 SMILES |
CCCCNC(=CC(=O)N(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


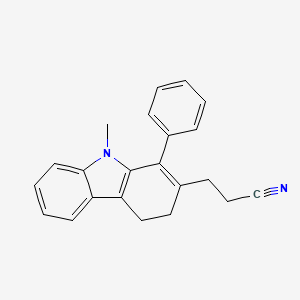
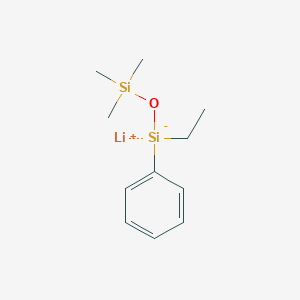
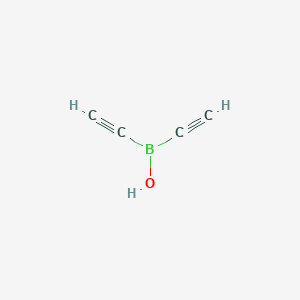
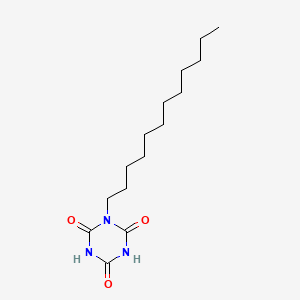
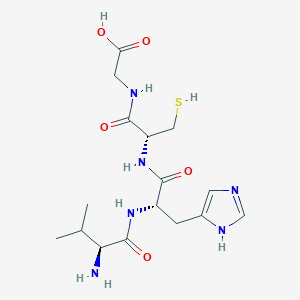
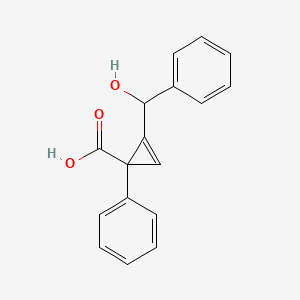

![1-[1-(Ethenyloxy)but-2-yn-1-yl]-4-(trifluoromethyl)benzene](/img/structure/B14218351.png)
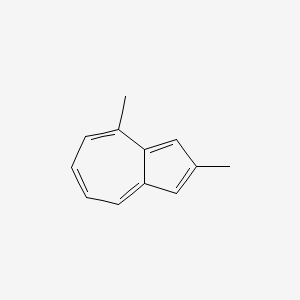
![N-(5-Aminopentyl)-2-[(triphenylmethyl)sulfanyl]acetamide](/img/structure/B14218365.png)
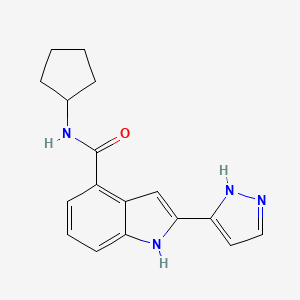
![N-[(2R)-2-Hydroxy-2-(4-hydroxyphenyl)ethyl]butanamide](/img/structure/B14218377.png)

